molecular formula C25H19F3O3S3 B057421 (4-Phenylthiophenyl)diphenylsulfonium triflate CAS No. 111281-12-0

(4-Phenylthiophenyl)diphenylsulfonium triflate

Cat. No.: B057421
CAS No.: 111281-12-0
M. Wt: 494.6 g/mol
InChI Key: KENCECSKFUVSMB-UHFFFAOYSA-M
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Scientific Research Applications

Chemistry

In chemistry, (4-Phenylthiophenyl)diphenylsulfonium triflate is used as a cationic photoinitiator in polymerization reactions. It initiates the polymerization of monomers under light exposure, making it valuable in the production of photoresist materials for lithography .

Biology and Medicine

Industry

In the industrial sector, this compound is used in the curing of epoxy resins, enhancing their thermal stability and mechanical strength. It is also employed in the synthesis of complex polymers and high-performance materials .

Safety and Hazards

“(4-Phenylthiophenyl)diphenylsulfonium triflate” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Mechanism of Action

Target of Action

It is known to be a cationic photoinitiator .

Result of Action

The primary result of the action of (4-Phenylthiophenyl)diphenylsulfonium triflate is the initiation of a polymerization process upon exposure to light . This leads to the formation of polymers, which are large molecules composed of repeated subunits. These polymers can have various applications in material science.

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . Light is necessary for the activation of the photoinitiator, and the temperature can affect the rate of the subsequent polymerization reaction.

Biochemical Analysis

Biochemical Properties

(4-Phenylthiophenyl)diphenylsulfonium triflate acts as an electrophilic sulfur donor in biochemical reactions. It interacts with a variety of enzymes and proteins, facilitating the formation of carbon-sulfur bonds. This compound is particularly effective in reactions involving thiol groups, where it can form stable sulfonium intermediates. The interactions between this compound and biomolecules are typically characterized by the transfer of sulfur atoms, which can modify the activity of enzymes and proteins .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell signaling pathways by acting as a photoacid generator, which can release protons upon exposure to light. This release can alter the pH of the cellular environment, affecting various signaling cascades. Additionally, this compound can impact gene expression by modifying the activity of transcription factors and other regulatory proteins. Its role in cellular metabolism includes the potential to disrupt metabolic pathways by altering enzyme activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, forming stable complexes that inhibit or activate enzymatic functions. The compound’s ability to generate photoacids upon light exposure allows it to induce localized changes in pH, which can modulate the activity of pH-sensitive enzymes and proteins. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard storage conditions, but its activity can degrade upon prolonged exposure to light and air. Studies have shown that the long-term effects of this compound on cellular function include potential alterations in cell viability and metabolic activity. These changes are often dependent on the duration and intensity of light exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact on biological systems becomes pronounced beyond a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to sulfur metabolism. It interacts with enzymes such as sulfonate reductases and thiol transferases, influencing the flux of sulfur-containing metabolites. The compound can also affect the levels of key metabolites by altering enzyme activities, leading to changes in metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its molecular size, charge, and affinity for transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its activity is modulated by its precise localization within the cell, affecting its interactions with target biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylthiophenyl)diphenylsulfonium triflate typically involves the reaction of diphenyl sulfide with a phenylthiophenyl halide in the presence of a strong acid, such as trifluoromethanesulfonic acid . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired sulfonium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for its applications .

Chemical Reactions Analysis

Types of Reactions

(4-Phenylthiophenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under mild to moderate temperatures and may require catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Phenylthiophenyl)diphenylsulfonium triflate is unique due to its specific structure, which provides distinct reactivity and efficiency in generating acids upon light exposure. This makes it particularly valuable in applications requiring precise control over acid generation and polymerization processes .

Properties

IUPAC Name

diphenyl-(4-phenylsulfanylphenyl)sulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19S2.CHF3O3S/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;2-1(3,4)8(5,6)7/h1-19H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYUQUMMYNRIPP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111281-12-0
Record name (4-Phenylthiophenyl)diphenylsulfonium triflate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (4-Phenylthiophenyl)diphenylsulfonium triflate compare to N-arylsulfonimides in terms of polymerization efficiency in epoxy-based sol-gel systems?

A1: The research paper states that the polymerization degrees achieved with N-arylsulfonimides were close to those obtained with the commercial photoinitiator this compound []. This suggests that both compounds exhibit comparable efficiency in initiating the cationic polymerization of epoxy groups within the sol-gel system.

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